2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination. One common method involves the use of 2-aminopyridine, 2-bromobenzaldehyde, and a methylating agent under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process often includes steps such as bromination, cyclization, and purification to achieve high yields and purity. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anxiolytic activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine substituent, leading to different reactivity and biological activity.
7-Methylimidazo[1,2-a]pyridine: Lacks the bromophenyl group, affecting its electronic properties and applications.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Similar structure but with the bromine at a different position, leading to variations in reactivity and biological effects
Uniqueness: 2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-bromophenyl)-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSFARMKRAXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.